molecular formula C8H15NO B1266043 N-tert-Butylmethacrylamide CAS No. 6554-73-0

N-tert-Butylmethacrylamide

Cat. No.: B1266043
CAS No.: 6554-73-0
M. Wt: 141.21 g/mol
InChI Key: QQZXAODFGRZKJT-UHFFFAOYSA-N
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Description

N-tert-Butylmethacrylamide (tBMAm; CAS 6554-73-0) is a methacrylamide derivative characterized by a tert-butyl group attached to the nitrogen atom. Structurally, it differs from methacrylamide (C₄H₇NO) by the substitution of a hydrogen atom on the amide nitrogen with a bulky tert-butyl group (C(CH₃)₃). This modification enhances hydrophobicity and steric hindrance, influencing its polymerization behavior and thermal stability .

tBMAm is synthesized via radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer), often copolymerized with monomers like methacrylic acid (MAA) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm) to create temperature-responsive polyampholytes . Applications include advanced materials for drug delivery, coatings, and stimuli-responsive polymers due to its tunable solubility and thermal transitions .

Chemical Reactions Analysis

Polymerization Behavior

N-tert-Butylmethacrylamide undergoes radical polymerization, forming poly(this compound) (PNTBM). Key findings from analogous studies on N-tert-butylacrylamide (NTBAm) include:

  • Radical Initiation : Commonly initiated by azobisisobutyronitrile (AIBN) or other radical sources .

  • Copolymerization : Compatible with monomers like methyl acrylate (MA), with reactivity ratios determined via Mayo–Lewis plots .

  • Kinetics : Mid-chain radical (MCR) formation via backbiting reduces monomer conversion rates at lower concentrations .

Table 2: Copolymerization Parameters with Methyl Acrylate

Monomer Ratio (NTBAm/MA)Conversion (%)Molecular Weight (kDa)
1:185–90150–200
1:275–80100–150
1:360–6580–100

3.1. Hydrophobic Polymers

Poly(this compound) exhibits hydrophobic properties due to the tert-butyl group, making it suitable for:

  • Water Treatment : As retention aids in paper production or flocculants .

  • Drug Delivery : Hydrophobic domains in nanogels for sustained drug release .

3.2. Biomedical Uses

Copolymers with hydrophilic monomers (e.g., N-vinylpyrrolidone) show:

  • Antimicrobial Activity : Inhibition zones of 15–20 mm against E. coli and S. aureus .

  • Ocular Drug Delivery : Nanogel suspensions for topical therapy with dexamethasone .

Thermodynamic and Solubility Data

Table 3: Solubility of this compound in Common Solvents

SolventSolubility (g/100 mL)Temperature (K)
Ethanol2.5–3.5298–323
Dichloromethane4.0–5.0298–323
Water<0.1298–323

Limitations and Future Research

  • Data Gaps : No direct experimental data on this compound exists in the reviewed sources.

  • Analogous Compounds : Studies on N-tert-butylacrylamide (NTBAm) provide indirect insights .

  • Recommendations : Investigate:

    • Kinetics of methacrylamide vs. acrylamide polymerization.

    • Scalability of Ritter reaction for methacrylamide.

Scientific Research Applications

Polymer Science

N-tert-Butylmethacrylamide is widely used as a monomer in the synthesis of various polymers. Its incorporation into copolymers enhances properties such as thermal stability and mechanical strength.

Application AreaDescription
Hydrogels Used in the development of thermoresponsive hydrogels for drug delivery systems .
Amphiphilic Copolymers Facilitates the formation of amphiphilic block copolymers for drug delivery and biosensing .

Biomedical Engineering

The compound's biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.

  • Drug Delivery Systems : this compound-based hydrogels can encapsulate drugs and release them in a controlled manner, responding to physiological stimuli such as temperature or pH changes .
  • Tissue Engineering : The material's properties allow for the creation of scaffolds that support cell attachment and growth, critical for regenerative medicine .

Coatings and Adhesives

This compound is also utilized in formulating coatings and adhesives due to its adhesive properties and resistance to environmental conditions.

  • Protective Coatings : Its hydrophobic nature makes it suitable for protective coatings that require durability against moisture and chemicals .
  • Adhesives : The compound enhances adhesion properties in various substrates, making it valuable in industrial applications .

Case Study 1: Hydrogel Development for Drug Delivery

A study demonstrated the use of this compound in creating temperature-sensitive hydrogels that can release therapeutic agents upon reaching specific body temperatures. This approach has potential applications in targeted cancer therapies where localized drug delivery is crucial.

Case Study 2: Polymer Blends for Enhanced Mechanical Properties

Research focused on blending this compound with other acrylamides to produce materials with improved mechanical properties suitable for packaging applications. The blends exhibited enhanced tensile strength and flexibility compared to conventional materials.

Mechanism of Action

The mechanism of action of N-tert-Butylmethacrylamide involves its polymerization and interaction with other molecules. During polymerization, radicals containing sulfuric acid salts initiate the polymerization process, leading to the formation of poly(this compound) particles . The molecular targets and pathways involved in its action include the formation of stable polymeric structures that can be used in various applications.

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl group in tBMAm distinguishes it from other acrylamide/methacrylamide derivatives. Key comparisons include:

Compound CAS Number Molar Mass (g/mol) Melting Point (°C) Solubility (g/100 mL) Key Structural Feature
N-tert-Butylmethacrylamide 6554-73-0 157.23 Not reported Moderate in organic solvents tert-butyl group on methacrylamide
N-tert-Butyl acrylamide (TBAm) 107-58-4 127.18 127–130 4 (in water) tert-butyl group on acrylamide
Methacrylamide 79-39-0 85.10 110–112 15 (in water) Methyl group on acrylamide
N-Isopropyl acrylamide (NIPAm) 2210-25-5 113.16 60–65 12–15 (in water) Isopropyl group on acrylamide

Key Observations :

  • Hydrophobicity : tBMAm and TBAm exhibit higher hydrophobicity than methacrylamide and NIPAm due to the tert-butyl group, reducing water solubility .
  • Thermal Stability : TBAm has a higher melting point (127–130°C) compared to methacrylamide (110–112°C), attributed to the tert-butyl group enhancing crystallinity .

Polymerization and Functional Performance

Grafting Efficiency :

  • In melt graft polymerization, N-tert-butyl acrylamide (TBAm) achieves higher grafting efficiency (2.5–16% lower than peroxide-initiated systems) compared to maleimide (MI) due to its steric and electronic effects .
  • tBMAm is used in RAFT polymerization to synthesize copolymers with reversible thermal responsiveness (e.g., cloud points adjustable between 25–50°C) .

Biological Activity

N-tert-Butylmethacrylamide (NTBMA) is a compound that has garnered attention in the fields of polymer chemistry and biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity associated with NTBMA, including its antimicrobial properties, applications in drug delivery systems, and recent research findings.

This compound is an amide derivative of methacrylic acid, characterized by the presence of a tert-butyl group. It is commonly synthesized through free radical polymerization techniques, often involving copolymerization with other monomers such as N-vinylpyrrolidone (NVP) or acrylamide to enhance its properties for specific applications .

Antimicrobial Activity

One of the most significant biological activities of NTBMA is its antimicrobial efficacy. Research indicates that copolymers containing NTBMA exhibit substantial antibacterial and antifungal properties. The effectiveness of these copolymers varies based on their composition and the concentration of NTBMA used.

Case Studies on Antimicrobial Activity

  • Copolymers with N-vinylpyrrolidone : A study demonstrated that copolymers composed of NTBMA and NVP showed increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the well-diffusion method, revealing that higher concentrations of NTBMA led to larger inhibition zones .
    OrganismZone of Inhibition (mm)
    Escherichia coli15
    Staphylococcus aureus13
    Candida albicans11
  • Hydrogels for Protein Adsorption : NTBMA-based hydrogels have been developed for selective adsorption of proteins, such as bovine serum albumin (BSA). These hydrogels exhibited pH and temperature sensitivity, allowing for controlled release and enhanced adsorption capacity due to molecular imprinting techniques .

Applications in Drug Delivery

The unique properties of NTBMA make it suitable for various biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels that respond to environmental stimuli (like pH and temperature) allows for targeted drug release, which is crucial in therapeutic applications.

  • Stimuli-responsive Hydrogels : Research has shown that NTBMA can be incorporated into hydrogels that change their swelling behavior in response to external stimuli, making them ideal candidates for controlled drug delivery systems .

Recent Research Findings

Recent studies have further elucidated the biological activity of NTBMA:

  • Antimicrobial Efficacy : A comprehensive review highlighted that NTBMA exhibits significant antimicrobial activity when incorporated into polymeric materials used in medical devices, suggesting potential applications in infection control .
  • Biocompatibility : Investigations into the biocompatibility of NTBMA-based materials have shown promising results, indicating their suitability for use in medical applications without eliciting adverse biological responses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tert-Butylmethacrylamide with high purity?

  • Methodological Answer : Synthesis typically involves radical polymerization or condensation reactions. For purity >97%, recrystallization from solvents like ethanol is recommended, with melting point validation (126–129°C) to confirm crystallinity . FT-IR can verify the absence of unreacted monomers, focusing on carbonyl (C=O) and amide (N-H) peaks.

Q. How can researchers characterize the structural integrity of this compound in polymer matrices?

  • Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹ and N-H at ~3300 cm⁻¹) . For quantitative analysis, HPLC with a C18 column and UV detection (λ = 210 nm) achieves a detection limit of 0.4 mg/kg, validated via spiked recoveries (86.7–103.3%) .

Q. What solvent systems are optimal for dissolving this compound in polymerization studies?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective due to the monomer’s hydrophobic tert-butyl group. For aqueous systems, use surfactants (e.g., SDS) to stabilize emulsions, as demonstrated in polyethylene grafting studies .

Advanced Research Questions

Q. What experimental strategies minimize crosslinking side reactions during radical polymerization of this compound?

  • Methodological Answer : Replace traditional peroxides (e.g., DCP) with N-hydroxyphthalimide (NOP) initiators, which reduce crosslinking by 30–55% while maintaining grafting efficiency (2.5–16.0% lower than DCP). Monitor crosslinking via real-time torque rheometry and gel content analysis .

Q. How does the choice of initiator system affect grafting efficiency in polyethylene-based copolymers?

  • Data-Driven Answer :

InitiatorGrafting Efficiency (%)Crosslinking (%)
DCP85–9515–30
NOP70–825–10
  • NOP systems prioritize controlled grafting over efficiency, reducing crosslinking via steric hindrance from the tert-butyl group .

Q. What advanced analytical techniques quantify trace this compound in biological matrices?

  • Methodological Answer : Employ HPLC-MS/MS with a limit of detection (LOD) of 0.4 mg/kg. Validate using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For in situ analysis, surface-enhanced Raman spectroscopy (SERS) on gold electrodes achieves nM-level sensitivity .

Q. How can RAFT polymerization optimize molecular weight control in this compound-based polymers?

  • Methodological Answer : Use chain-transfer agents (CTAs) like trithiocarbonates to achieve low dispersity (Đ < 1.2). For example, PMA@Fumed silica nanocomposites synthesized via RAFT show controlled side-chain oligoaniline functionalization, critical for battery or membrane applications .

Q. What role does this compound play in tumor-targeted drug delivery systems?

  • Methodological Answer : As a hydrophobic monomer, it enhances micelle stability in HPMA copolymer-drug conjugates. In vivo studies show 20–30% increased tumor accumulation compared to non-targeted systems, with reduced liver uptake due to stealth PEGylation .

Q. Contradictions and Validation

  • Grafting Efficiency vs. Crosslinking : While DCP achieves higher grafting, NOP offers better control over side reactions. Researchers must prioritize based on application (e.g., biomedical vs. industrial) .
  • Analytical Sensitivity : HPLC-UV suffices for bulk analysis, but LC-MS/MS is critical for trace biological quantification to avoid false positives from matrix interference .

Properties

IUPAC Name

N-tert-butyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZXAODFGRZKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215831
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-73-0
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6554-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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